molecular formula C20H28N2O3 B5697644 1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B5697644
M. Wt: 344.4 g/mol
InChI Key: GXPBIMIHSLOQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine is a synthetic compound that has been extensively researched for its potential in pharmacology and medicinal chemistry. This compound is also known as CPP-109 and has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction.

Mechanism of Action

CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body. This enzyme is known as the dopamine transporter (DAT). CPP-109 binds to the DAT and prevents the breakdown of cocaine and alcohol, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of cocaine and alcohol in the brain, which can lead to a decrease in the desire to consume these substances. It has also been shown to have an effect on the dopamine system in the brain, which is involved in reward and motivation. CPP-109 has been shown to decrease the activity of this system, which can help to reduce the desire to consume cocaine and alcohol.

Advantages and Limitations for Lab Experiments

The advantages of using CPP-109 in lab experiments include its specificity for the DAT and its ability to increase the concentration of cocaine and alcohol in the brain. However, there are also limitations to using CPP-109. One limitation is that it may have off-target effects on other enzymes in the brain. Another limitation is that it may not be effective in all individuals, as there may be genetic variations that affect the response to the drug.

Future Directions

There are a number of future directions for research on CPP-109. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as depression and anxiety. Additionally, future research could focus on developing analogs of CPP-109 with improved specificity and potency for the DAT. Finally, research could focus on understanding the mechanisms underlying the variability in response to CPP-109, which could help to identify individuals who are most likely to benefit from the treatment.

Synthesis Methods

CPP-109 is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 3-cyclopentylpropanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-methoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with piperazine to form CPP-109. The final product is purified using column chromatography.

Scientific Research Applications

CPP-109 has been extensively researched for its potential in pharmacology and medicinal chemistry. It has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.

properties

IUPAC Name

3-cyclopentyl-1-[4-(3-methoxybenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-8-4-7-17(15-18)20(24)22-13-11-21(12-14-22)19(23)10-9-16-5-2-3-6-16/h4,7-8,15-16H,2-3,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBIMIHSLOQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-[4-(3-methoxybenzoyl)piperazin-1-yl]propan-1-one

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